molecular formula C10H14N2O2 B2752733 (2-Morpholinopyrid-4-yl)methanol CAS No. 556109-99-0

(2-Morpholinopyrid-4-yl)methanol

Cat. No. B2752733
CAS RN: 556109-99-0
M. Wt: 194.234
InChI Key: ODPRUQYSXQSWQA-UHFFFAOYSA-N
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Description

“(2-Morpholinopyrid-4-yl)methanol” is a laboratory chemical . It has a molecular formula of C10H14N2O2 .


Molecular Structure Analysis

The molecular structure of “(2-Morpholinopyrid-4-yl)methanol” is represented by the formula C10H14N2O2 . It has a molecular weight of 194.23 .


Physical And Chemical Properties Analysis

“(2-Morpholinopyrid-4-yl)methanol” has a molecular weight of 176.21000, a density of 1.05, a boiling point of 141ºC / 5mmHg, and a flash point of 79ºC .

Scientific Research Applications

Lipid Dynamics in Biological Membranes

Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. It has been demonstrated to accelerate isotopically distinct 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicle populations' mixing, enhancing 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics. This influence on bilayer composition, such as lipid asymmetry, underscores methanol's role in biomembrane and proteolipid studies, potentially affecting cell survival and protein reconstitution (Nguyen et al., 2019).

Synthesis of Protected Morpholines

Research has detailed the stereoselective synthesis of differentially protected [3-(hydroxymethyl)morpholin-2-yl]methanols from chiral epoxides. This process involves a one-pot oxazolidinone formation via intramolecular epoxide opening and subsequent cyclisation to form the morpholine ring. Selective deprotection then reveals the free hydroxymethyl group at either the 2- or 3-position of the morpholine, highlighting a method for constructing protected morpholine derivatives (Marlin, 2017).

Catalytic Applications

Methanol conversion to light olefins over nanostructured catalysts has been explored, indicating the significance of morpholine in synthesizing high-performance catalytic materials. Such materials exhibit enhanced catalytic lifetime and light olefin selectivity in methanol-to-olefins reactions, demonstrating the potential of morpholine derivatives in facilitating economically and environmentally sustainable chemical processes (Aghamohammadi & Haghighi, 2015).

Pharmaceutical Intermediates

The development of pharmaceutical intermediates, such as (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a key starting material for investigational drug candidates, showcases another application. This synthesis combines resolution of a morpholine amide intermediate and a high-yielding Grignard reaction, highlighting the importance of morpholine derivatives in pharmaceutical manufacturing (Kopach et al., 2009).

Safety and Hazards

“(2-Morpholinopyrid-4-yl)methanol” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is harmful if swallowed .

properties

IUPAC Name

(2-morpholin-4-ylpyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-8-9-1-2-11-10(7-9)12-3-5-14-6-4-12/h1-2,7,13H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPRUQYSXQSWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Morpholinopyrid-4-yl)methanol

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